molecular formula C11H7ClF2N2O2S B2538499 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide CAS No. 1002244-75-8

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide

Cat. No.: B2538499
CAS No.: 1002244-75-8
M. Wt: 304.7
InChI Key: GVYZLFXVPUVUMS-UHFFFAOYSA-N
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Description

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H7ClF2N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a chlorine atom, and two fluorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 3,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

    Coupling Reactions:

Scientific Research Applications

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,5-difluorophenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
  • 6-chloro-N-(4,4-dimethylcyclohexyl)pyridine-3-sulfonamide

Uniqueness

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYZLFXVPUVUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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